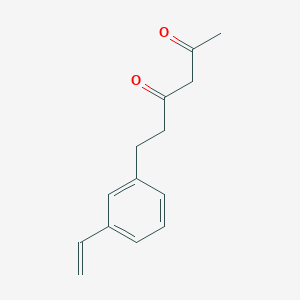
6-(3-Ethenylphenyl)hexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Ethenylphenyl)hexane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of a phenyl group substituted with an ethenyl group at the third position and a hexane-2,4-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethenylphenyl)hexane-2,4-dione typically involves the reaction of 3-ethenylphenylmagnesium bromide with hexane-2,4-dione under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
6-(3-Ethenylphenyl)hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone groups to diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
6-(3-Ethenylphenyl)hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(3-Ethenylphenyl)hexane-2,4-dione involves its interaction with various molecular targets. The diketone groups can act as electrophilic centers, facilitating reactions with nucleophiles. Additionally, the phenyl ring can undergo aromatic interactions, contributing to the compound’s overall reactivity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
類似化合物との比較
Similar Compounds
Hexane-2,4-dione: A simpler diketone with similar reactivity but lacking the phenyl and ethenyl groups.
3-Ethenylphenyl derivatives: Compounds with the same phenyl substitution but different backbone structures.
Cyclohexane-2,4-dione: A cyclic diketone with comparable chemical properties.
Uniqueness
6-(3-Ethenylphenyl)hexane-2,4-dione is unique due to the combination of its phenyl and ethenyl groups with the hexane-2,4-dione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
特性
CAS番号 |
63353-09-3 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
6-(3-ethenylphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-3-12-5-4-6-13(10-12)7-8-14(16)9-11(2)15/h3-6,10H,1,7-9H2,2H3 |
InChIキー |
QBWQHMLFRVYSBG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)CCC1=CC(=CC=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
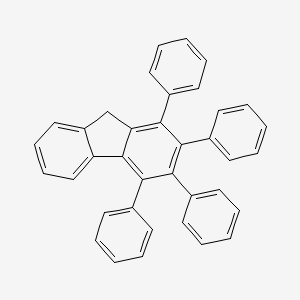

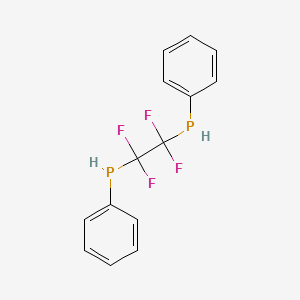
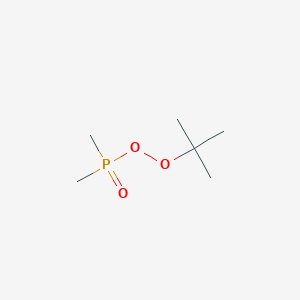
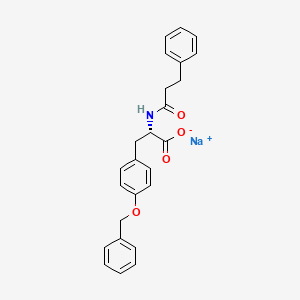
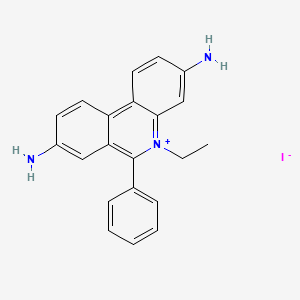
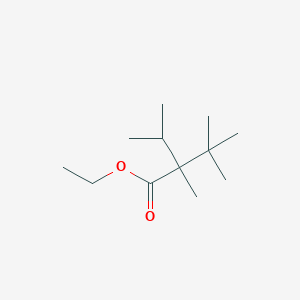
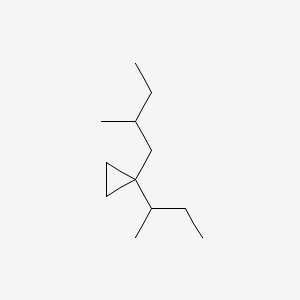
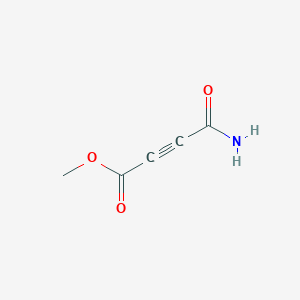

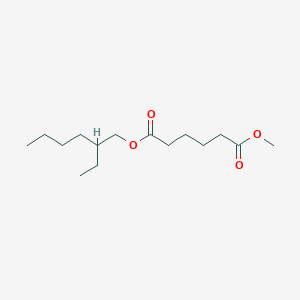
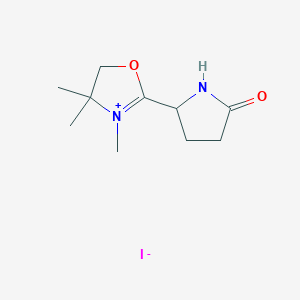
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
